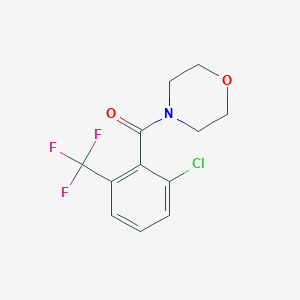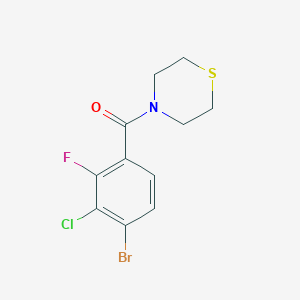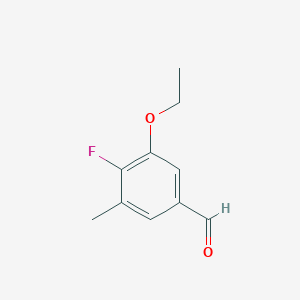
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is an organic compound that features a unique combination of a chlorinated aromatic ring, a trifluoromethyl group, and a morpholino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{ClC}_6\text{H}_3(\text{CF}_3)\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.
化学反応の分析
Types of Reactions
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
作用機序
The mechanism of action of (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or other biomolecules. The morpholino group can form hydrogen bonds with target molecules, stabilizing the interaction.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-6-(trifluoromethyl)phenylboronic acid
- 2-Chloro-6-(trifluoromethyl)aniline
Uniqueness
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the presence of both a trifluoromethyl group and a morpholino group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or materials with unique properties.
特性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIVFPMOPJDKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)





